5-(4-Chloro-3-fluorophenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-3-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 4-chloro-3-fluorobenzoyl chloride under alkaline conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-fluorophenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
5-(4-Chloro-3-fluorophenyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
2,4-Disubstituted thiazoles: These compounds share the thiazole core but have different substituents, leading to varied biological activities.
Uniqueness
5-(4-Chloro-3-fluorophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential biological activities compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H6ClFN2S |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
5-(4-chloro-3-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6ClFN2S/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
MAUXFXOKLOIQCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(S2)N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.